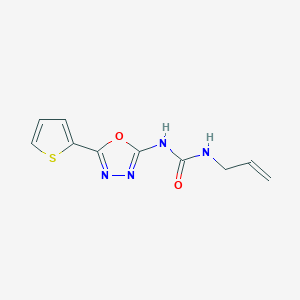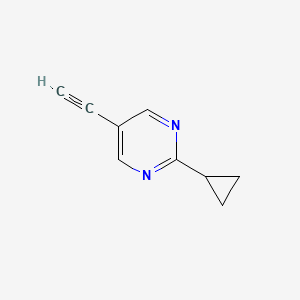![molecular formula C15H13NO B2940230 4-[(2-Methylphenyl)methoxy]benzonitrile CAS No. 172167-22-5](/img/structure/B2940230.png)
4-[(2-Methylphenyl)methoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Methylphenyl)methoxy]benzonitrile” is a chemical compound with the CAS Number 172167-22-5 . It has a molecular weight of 223.27 and its IUPAC name is 4-[(2-methylbenzyl)oxy]benzonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H13NO/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3 . This indicates that the molecule consists of 15 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 79 - 81 degrees Celsius . The compound is solid in its physical form .Applications De Recherche Scientifique
Luminescent Materials and Liquid Crystals
Research by Ahipa et al. (2014) has contributed to the development of new luminescent materials based on benzonitrile derivatives. These compounds, featuring a methoxy pyridine, benzonitrile, and alkoxy benzene structure, exhibit unique liquid crystalline behavior and luminescent properties, making them promising candidates for blue-emitting materials and electronic devices. The study investigates their synthesis, characterization, and physical properties, including liquid crystalline phases and optical emissions, highlighting their potential in material science and optoelectronics (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Photoinduced Intramolecular Charge Transfer
Yang et al. (2004) explored the photochemical behaviors of trans-4-(N-arylamino)stilbene derivatives, demonstrating how the presence of methoxy, methoxycarbonyl, or cyano substituents can influence the formation of twisted intramolecular charge transfer (TICT) states. This study provides insights into the substituent-dependent electronic properties of benzonitrile derivatives, offering valuable information for the design of photo-responsive materials and the understanding of photochemical processes in organic molecules (Yang, Liau, Wang, & Hwang, 2004).
Biosynthetic Applications
Research on the biosynthetic pathways of phenylphenalenone phytoalexins in plants like Musa acuminata reveals the role of methoxylated benzonitrile derivatives in natural product synthesis. This work by Otálvaro et al. (2010) sheds light on the enzymatic processes leading to the formation of methoxylated metabolites, offering perspectives on natural product chemistry and the biosynthesis of complex organic molecules (Otálvaro, Jitsaeng, Munde, Echeverri, Quiñones, & Schneider, 2010).
Fluorescent Contrast Agents for Medical Imaging
Gibbs-Strauss et al. (2011) developed novel nerve-highlighting fluorescent contrast agents for surgical applications. These agents, based on benzonitrile derivatives, can cross physiological barriers and render myelinated nerves fluorescent, aiding in nerve-sparing surgical procedures. This research underscores the potential of benzonitrile derivatives in biomedical imaging and surgical guidance, contributing to the advancement of medical imaging technologies (Gibbs-Strauss, Nasr, Fish, Khullar, Ashitate, Siclovan, Johnson, Barnhardt, Hehir, & Frangioni, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or in contact with skin . The hazard statements associated with it are H302, H312, and H332 . As a precaution, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mécanisme D'action
Mode of Action
The exact mode of action of 4-[(2-Methylphenyl)methoxy]benzonitrile is currently unknown due to the lack of specific studies on this compound . Based on its chemical structure, it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s possible that this compound could influence pathways involving aromatic compounds, given its structural features .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of this compound .
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVQYBIHEFZZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)


![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)

![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)



![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)

